Cas no 1481119-19-0 (5-[[(3,5-Dichlorophenyl)methylamino]methyl]pyrrolidin-2-one)

5-[[(3,5-Dichlorophenyl)methylamino]methyl]pyrrolidin-2-one is a specialized pyrrolidinone derivative featuring a 3,5-dichlorophenylmethylamino substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural framework, which may serve as a key intermediate or pharmacophore in the development of bioactive molecules. The presence of the dichlorophenyl group enhances lipophilicity and potential binding affinity, while the pyrrolidin-2-one core offers versatility for further functionalization. Its well-defined synthetic pathway and high purity make it suitable for applications in drug discovery, particularly in targeting neurological or antimicrobial pathways. The compound's stability and solubility profile further support its utility in experimental and industrial settings.
5-[[(3,5-Dichlorophenyl)methylamino]methyl]pyrrolidin-2-one structure
1481119-19-0 structure
Product name:5-[[(3,5-Dichlorophenyl)methylamino]methyl]pyrrolidin-2-one
CAS No:1481119-19-0
MF:C12H14Cl2N2O
MW:273.158360958099
CID:5296581

5-[[(3,5-Dichlorophenyl)methylamino]methyl]pyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-({[(3,5-dichlorophenyl)methyl]amino}methyl)pyrrolidin-2-one
    • 5-[[(3,5-Dichlorophenyl)methylamino]methyl]pyrrolidin-2-one
    • Inchi: 1S/C12H14Cl2N2O/c13-9-3-8(4-10(14)5-9)6-15-7-11-1-2-12(17)16-11/h3-5,11,15H,1-2,6-7H2,(H,16,17)
    • InChI Key: JBBVKWRMDLZXBF-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1)CNCC1CCC(N1)=O)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 265
  • XLogP3: 2
  • Topological Polar Surface Area: 41.1

5-[[(3,5-Dichlorophenyl)methylamino]methyl]pyrrolidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-767336-1.0g
5-({[(3,5-dichlorophenyl)methyl]amino}methyl)pyrrolidin-2-one
1481119-19-0 95%
1.0g
$557.0 2024-05-22
Enamine
EN300-767336-0.25g
5-({[(3,5-dichlorophenyl)methyl]amino}methyl)pyrrolidin-2-one
1481119-19-0 95%
0.25g
$513.0 2024-05-22
Enamine
EN300-767336-2.5g
5-({[(3,5-dichlorophenyl)methyl]amino}methyl)pyrrolidin-2-one
1481119-19-0 95%
2.5g
$1089.0 2024-05-22
Enamine
EN300-767336-10.0g
5-({[(3,5-dichlorophenyl)methyl]amino}methyl)pyrrolidin-2-one
1481119-19-0 95%
10.0g
$2393.0 2024-05-22
Enamine
EN300-767336-0.5g
5-({[(3,5-dichlorophenyl)methyl]amino}methyl)pyrrolidin-2-one
1481119-19-0 95%
0.5g
$535.0 2024-05-22
Enamine
EN300-767336-0.1g
5-({[(3,5-dichlorophenyl)methyl]amino}methyl)pyrrolidin-2-one
1481119-19-0 95%
0.1g
$490.0 2024-05-22
Enamine
EN300-767336-0.05g
5-({[(3,5-dichlorophenyl)methyl]amino}methyl)pyrrolidin-2-one
1481119-19-0 95%
0.05g
$468.0 2024-05-22
Enamine
EN300-767336-5.0g
5-({[(3,5-dichlorophenyl)methyl]amino}methyl)pyrrolidin-2-one
1481119-19-0 95%
5.0g
$1614.0 2024-05-22

5-[[(3,5-Dichlorophenyl)methylamino]methyl]pyrrolidin-2-one Related Literature

Additional information on 5-[[(3,5-Dichlorophenyl)methylamino]methyl]pyrrolidin-2-one

Research Briefing on 5-[[(3,5-Dichlorophenyl)methylamino]methyl]pyrrolidin-2-one (CAS: 1481119-19-0)

5-[[(3,5-Dichlorophenyl)methylamino]methyl]pyrrolidin-2-one (CAS: 1481119-19-0) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyrrolidin-2-one scaffold and dichlorophenyl moiety, has shown promising potential in various therapeutic applications, particularly in the modulation of biological targets associated with neurological disorders and infectious diseases.

Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of this compound. A 2023 publication in the Journal of Medicinal Chemistry reported that 5-[[(3,5-Dichlorophenyl)methylamino]methyl]pyrrolidin-2-one exhibits potent inhibitory activity against specific enzymes involved in neurodegenerative pathways, such as monoamine oxidase B (MAO-B). The study demonstrated a significant reduction in oxidative stress markers in in vitro models, suggesting its potential as a neuroprotective agent.

In addition to its neurological applications, this compound has also been investigated for its antimicrobial properties. A recent preprint on bioRxiv highlighted its efficacy against multidrug-resistant bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, as evidenced by electron microscopy and fluorescence-based assays.

The synthesis and optimization of 5-[[(3,5-Dichlorophenyl)methylamino]methyl]pyrrolidin-2-one have been a focal point in medicinal chemistry. A 2024 study published in Organic & Biomolecular Chemistry detailed a scalable synthetic route with improved yield and purity, utilizing a reductive amination strategy. This advancement is critical for future preclinical and clinical development.

Despite these promising findings, challenges remain in the development of this compound. Pharmacokinetic studies indicate moderate bioavailability and a need for further structural modifications to enhance its metabolic stability. Ongoing research is exploring prodrug strategies and formulation technologies to address these limitations.

In conclusion, 5-[[(3,5-Dichlorophenyl)methylamino]methyl]pyrrolidin-2-one represents a compelling candidate for further investigation in both neurological and antimicrobial therapeutics. Its dual mechanisms of action and recent synthetic advancements position it as a molecule of high interest in the pharmaceutical industry. Future studies should focus on in vivo efficacy and safety profiling to advance its translational potential.

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